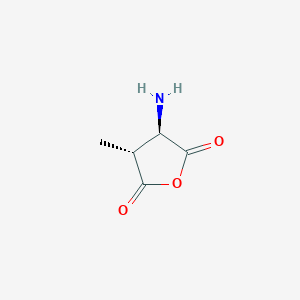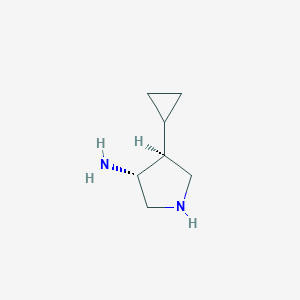
RHAMNOLIPIDBIOSURFACTANT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnolipids are surface-active compounds that belong to the class of glycolipid biosurfactants, mainly produced from Pseudomonas aeruginosa . They are non-toxic, highly biodegradable, and have low surface tension and minimum inhibitory concentration values . They have gained attention in various sectors like food, healthcare, pharmaceutical, and petrochemicals due to their eco-friendly biological properties .
Synthesis Analysis
Rhamnolipids are synthesized by Pseudomonas aeruginosa . They can be synthesized either enzymatically or isolated from microorganisms . The productivity of rhamnolipids by Pseudomonas aeruginosa is very diverse, ranging from less than 1 gr/l to more than 200 g L .Molecular Structure Analysis
Rhamnolipids have a glycosyl head group, in this case, a rhamnose moiety, and a 3- (hydroxyalkanoyloxy) alkanoic acid (HAA) fatty acid tail, such as 3-hydroxydecanoic acid . There are two main classes of rhamnolipids: mono-rhamnolipids and di-rhamnolipids, which consist of one or two rhamnose groups respectively .Chemical Reactions Analysis
Rhamnolipids can be identified through TLC, FTIR, NMR, electrospray ionization mass spectrometry (ESI-MS), and HPLC-MS analysis . FTIR analysis is a convenient approach that indicates all of the chemical bonds and functional groups present in a rhamnolipid sample .Physical And Chemical Properties Analysis
Rhamnolipids have great biodegradability, low toxicity, better environmental compatibility, acceptable surface activity at extreme temperatures, pH, and salinity, and the ability to be synthesized from renewable feedstocks . They have relatively high surface activities and high yields of production after relatively short incubation periods .Direcciones Futuras
Rhamnolipids have extensive potential applications and are the most promising biosurfactants for commercialization . They have potential applications in areas such as biomedicine, therapeutics, and agriculture . They are also used as an alternative for the synthesis and stabilization of nanoparticles for in vivo drug delivery .
Propiedades
Número CAS |
147858-26-2 |
|---|---|
Nombre del producto |
RHAMNOLIPIDBIOSURFACTANT |
Fórmula molecular |
C9H7FN2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B1174625.png)
